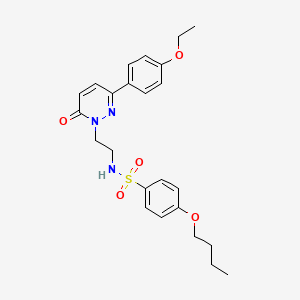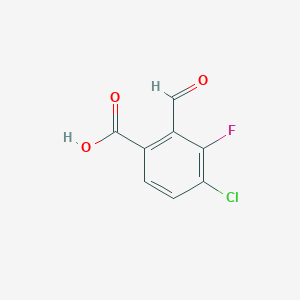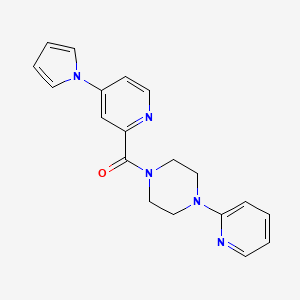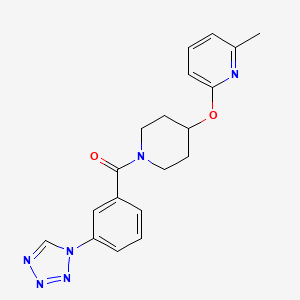
3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one, also known as DPEP, is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound 3-(3,4-Dimethoxyphenyl)-7-(2-(Piperidin-1-yl)ethoxy)-2H-chromen-2-one is part of a class of compounds that have been synthesized and structurally characterized to explore their potential applications in various fields. For instance, a genistein derivative closely related to this compound was synthesized and its structure was determined through single-crystal X-ray diffraction, showcasing its potential as a scaffold for further chemical modifications and applications in medicinal chemistry (Zhang et al., 2008).
Antimicrobial Activity
Compounds similar to 3-(3,4-Dimethoxyphenyl)-7-(2-(Piperidin-1-yl)ethoxy)-2H-chromen-2-one have shown significant antibacterial and antifungal activities. For example, certain derivatives exhibited promising antibacterial activity against strains like Escherichia coli and Pseudomonas Aeruginosa, as well as notable antioxidant properties, highlighting their potential use as antibacterial and antioxidant agents (Al-ayed, 2011).
Antitumor Activity
The structural framework of 3-(3,4-Dimethoxyphenyl)-7-(2-(Piperidin-1-yl)ethoxy)-2H-chromen-2-one has been utilized in compounds that exhibit antitumor activities. For instance, certain derivatives demonstrated cytotoxic activities against human tumor cell lines, indicating their potential as lead compounds for the development of new anticancer drugs (Vosooghi et al., 2010).
Catalysis and Synthetic Utility
The compound and its derivatives have been used in catalytic processes and as intermediates in organic synthesis, showcasing their utility in the synthesis of complex molecules. For example, compounds with similar structures were synthesized using piperidine as a catalyst, indicating their role in facilitating chemical reactions and synthesizing novel compounds with potential biological activities (Kamalraja et al., 2012).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-(2-piperidin-1-ylethoxy)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-27-21-9-7-17(15-23(21)28-2)20-14-18-6-8-19(16-22(18)30-24(20)26)29-13-12-25-10-4-3-5-11-25/h6-9,14-16H,3-5,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIPYHYHBJHLCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCCCC4)OC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2375360.png)

![2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B2375362.png)
![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2375363.png)




![5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2375368.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)
![N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2375374.png)

